molecular formula C11H17N3O3S B12639123 N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide CAS No. 919771-99-6

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide

Cat. No.: B12639123
CAS No.: 919771-99-6
M. Wt: 271.34 g/mol
InChI Key: BDVVFIPAODLSCE-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide is a chemical compound with a complex structure that includes an aminoethyl group, an ethylsulfamoyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(ethylsulfamoyl)benzoic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity of the final product. Solvent extraction and crystallization techniques are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino and ethylsulfamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)benzamide
  • 4-(Ethylsulfamoyl)benzoic acid
  • N-(2-Aminoethyl)-4-(methylsulfamoyl)benzamide

Uniqueness

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide is unique due to the presence of both the aminoethyl and ethylsulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

CAS No.

919771-99-6

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

N-(2-aminoethyl)-4-(ethylsulfamoyl)benzamide

InChI

InChI=1S/C11H17N3O3S/c1-2-14-18(16,17)10-5-3-9(4-6-10)11(15)13-8-7-12/h3-6,14H,2,7-8,12H2,1H3,(H,13,15)

InChI Key

BDVVFIPAODLSCE-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN

Origin of Product

United States

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